![molecular formula C7H7N3OS B12537693 2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide CAS No. 717139-43-0](/img/structure/B12537693.png)
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide is a compound that features a pyridine ring attached to an amino group and a sulfanylideneacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide typically involves the reaction of pyridine derivatives with appropriate amines and thiocarbonyl compounds. One common method involves the reaction of 4-aminopyridine with thiocarbonyl diimidazole under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiocarbonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles; reactions often require catalysts and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfapyridine: A sulfonamide antibiotic with a similar pyridine structure.
Pyridin-2-yl derivatives: Compounds with pyridine rings substituted at different positions, exhibiting diverse biological activities.
Thiocarbonyl compounds: Molecules containing thiocarbonyl groups, used in various synthetic applications.
Uniqueness
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide is unique due to its specific combination of a pyridine ring and a thiocarbonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.
Propriétés
Numéro CAS |
717139-43-0 |
|---|---|
Formule moléculaire |
C7H7N3OS |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
2-(pyridin-4-ylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C7H7N3OS/c8-6(11)7(12)10-5-1-3-9-4-2-5/h1-4H,(H2,8,11)(H,9,10,12) |
Clé InChI |
WXZATFLYCFQSRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1NC(=S)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


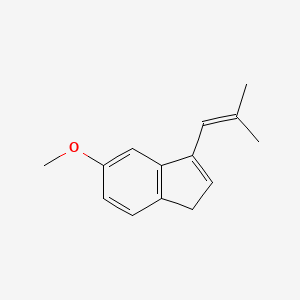
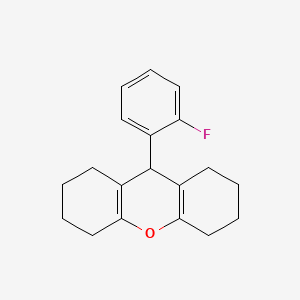

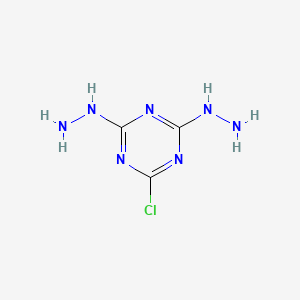
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
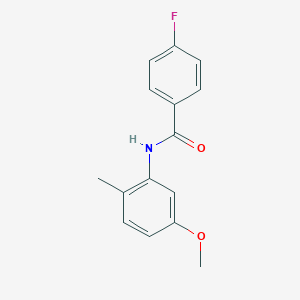

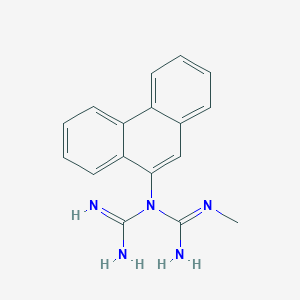
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
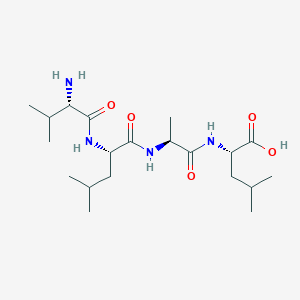
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

